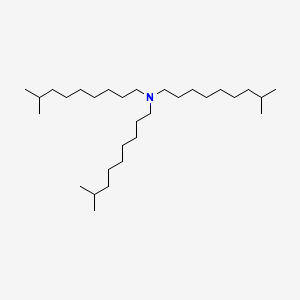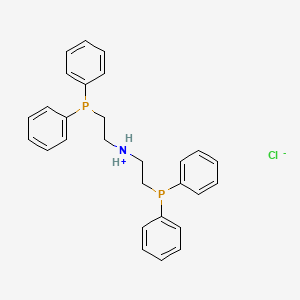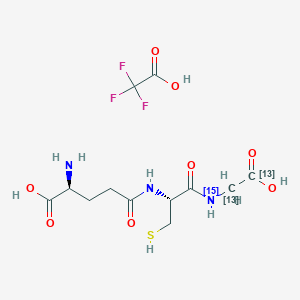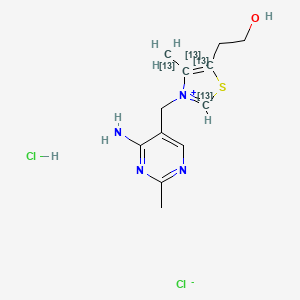
Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride involves the incorporation of carbon-13 isotopes into the thiazole ring of thiamine. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical manufacturers. These manufacturers use advanced techniques to ensure high isotopic purity and consistency in the final product. The production process involves multiple steps, including synthesis, purification, and quality control to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield thiamine disulfide, while reduction may produce thiamine .
Scientific Research Applications
Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride has several scientific research applications, including:
Mechanism of Action
Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride exerts its effects by mimicking the natural thiamine molecule. It is taken up by cells and converted into its active form, thiamine pyrophosphate, which acts as a coenzyme in various enzymatic reactions. These reactions are crucial for carbohydrate metabolism and energy production. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Thiamine hydrochloride: The non-labeled version of the compound, commonly used as a vitamin supplement.
Thiamine monophosphate: A phosphorylated derivative of thiamine, used in various biochemical studies.
Thiamine pyrophosphate: The active form of thiamine, essential for enzymatic reactions in metabolism.
Uniqueness
Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and quantification in research applications. This feature distinguishes it from other thiamine derivatives and makes it invaluable in studies requiring high accuracy and specificity .
Properties
Molecular Formula |
C12H18Cl2N4OS |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-(113C)methyl-(2,4,5-13C3)1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i1+1,7+1,8+1,11+1;; |
InChI Key |
DPJRMOMPQZCRJU-VJFONHOHSA-M |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=[13CH]S[13C](=[13C]2[13CH3])CCO.Cl.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


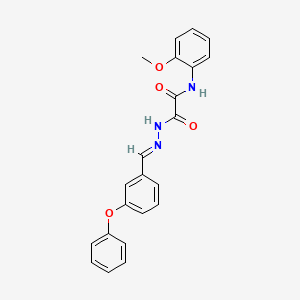

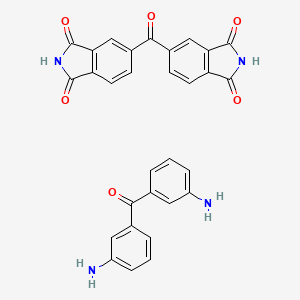
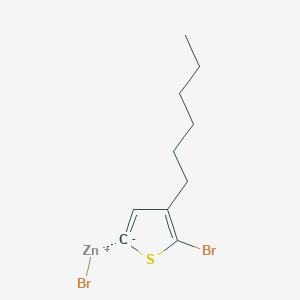
![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
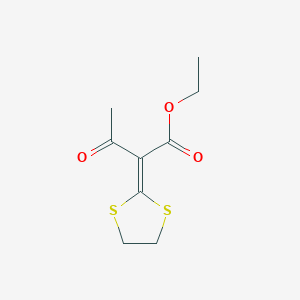
butanoic acid](/img/structure/B12055665.png)

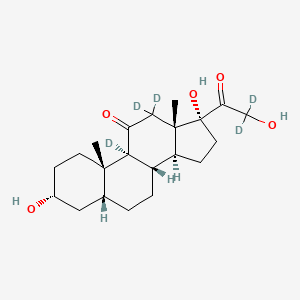
![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
